Piperazine Dihydriodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

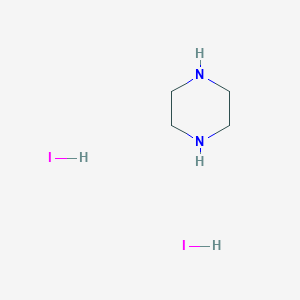

3D Structure of Parent

Properties

IUPAC Name |

piperazine;dihydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2HI/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCGFUVVXNFSLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.I.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58464-47-4 | |

| Record name | Piperazine Dihydriodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Solubility Profile and Application of Piperazine Dihydriodide

Executive Summary

Piperazine-1,4-diium iodide (Piperazine Dihydriodide,

Physicochemical Profile & Structural Logic

To understand the solubility of this compound, one must first analyze its structural components. It is not a neutral organic molecule; it is a dicationic salt .

-

Chemical Formula:

-

Molecular Weight: ~341.96 g/mol

-

Structure: A six-membered saturated heterocycle (piperazine) where both nitrogen atoms are protonated, balanced by two iodide anions (

).

Thermodynamic Solubility Drivers

The dissolution of

-

Lattice Energy (High): The ionic bond between the piperazinium dication and the iodide anions is strong. Breaking this requires significant energy.

-

Solvation Requirement: Only solvents with high dielectric constants (

) and strong dipole moments can stabilize the dissociated ions effectively enough to overcome the lattice energy.

Solubility Landscape: The Solvent Compatibility Matrix

The following data categorizes solvents based on their interaction capability with

Table 1: Solubility Classification of this compound

| Solvent Class | Representative Solvents | Solubility Status | Mechanism of Action |

| Polar Aprotic | DMF , DMSO , NMP , DMAc | High (>500 mg/mL) | High dielectric constant stabilizes ions; strong dipoles solvate the cation. |

| Polar Protic | Water, Methanol | High to Moderate | H-bonding stabilizes the iodide anions; high polarity dissolves the salt. |

| Lower Alcohols | Ethanol, Isopropanol (IPA) | Low / Sparingly | Dielectric constant is too low to fully overcome lattice energy at room temp. |

| Non-Polar / Ethers | Diethyl Ether, Chlorobenzene, Toluene | Insoluble (Antisolvent) | Lack of dipoles prevents ion solvation. Used to precipitate the salt. |

| Ketones/Esters | Acetone, Ethyl Acetate | Insoluble | Insufficient polarity for dicationic salts. |

Critical Application Note: In perovskite solar cell fabrication, DMF/DMSO mixtures are used to dissolve

for the precursor ink. Chlorobenzene or Diethyl Ether are used as "antisolvents" during the spin-coating process to force rapid crystallization of the film.

Experimental Protocol: Synthesis & Purification

Commercially available

Reagents Required

-

Piperazine (Anhydrous, 99%)

-

Hydriodic Acid (

, 57 wt. % in water, stabilized) -

Ethanol (Absolute)

-

Diethyl Ether (Anhydrous)

Step-by-Step Synthesis Workflow

-

Preparation: Dissolve 10 mmol of Piperazine in 20 mL of cold Ethanol (

) in a round-bottom flask. -

Acid Addition: Dropwise, add 22 mmol (10% excess) of Hydriodic Acid to the stirring solution.

-

Note: The reaction is exothermic. Maintain ice bath cooling to prevent iodine oxidation (yellowing).

-

-

Reaction: Stir at

for 30 minutes, then allow to warm to room temperature for 1 hour. -

Concentration: Use a Rotary Evaporator (

, vacuum) to remove solvents until a wet white/yellowish precipitate remains. -

Washing (The Critical Step): Suspend the solid in Diethyl Ether and sonicate. The ether will extract excess iodine and unreacted organic impurities. Decant the supernatant. Repeat 3 times until the solid is pure white.

-

Recrystallization: Dissolve the crude solid in minimal boiling Ethanol. Add Diethyl Ether dropwise until the solution turns cloudy. Cool slowly to

to crystallize. -

Drying: Vacuum dry at

for 12 hours.

Visualization: Synthesis Logic Flow

Figure 1: Step-by-step synthesis and purification workflow for high-purity this compound.

Solubility Determination Methodology

To determine the precise solubility limit (Saturation Concentration,

Protocol: Gravimetric Solubility Assay

-

Saturation: Add excess

powder to 2 mL of the target solvent (e.g., DMF) in a sealed vial. -

Equilibration: Stir at the target temperature (e.g.,

) for 24 hours. -

Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a pre-weighed vial (

). -

Weighing: Weigh the vial with the saturated solution (

). -

Evaporation: Evaporate the solvent completely in a vacuum oven at

. -

Final Weighing: Weigh the vial containing the dried residue (

).

Calculation:

Mechanism of Action in Perovskites

Why is this solubility profile relevant? In Lead Halide Perovskites (

-

Solubility in Ink: It must dissolve in the DMF/DMSO precursor solution to be integrated into the film.

-

Insolubility in Antisolvent: When Chlorobenzene is dripped onto the spinning film,

precipitates at the grain boundaries. -

Passivation: The two ammonium groups (

) form hydrogen bonds with under-coordinated Iodine (

Visualization: Defect Passivation Mechanism

Figure 2: Mechanism of surface passivation where PZDI anchors to surface defects.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

- Snaith, H. J., et al. "Perovskites: The Emergence of a New Era for Low-Cost Photovoltaics." The Journal of Physical Chemistry Letters, 2013. (Foundational context for solution-processing of iodides).

-

PubChem Database. "Piperazine." National Center for Biotechnology Information. [Link] (Source for precursor physicochemical data).

- Cohen, S., et al. "Organometallic Halide Perovskites: A Case of Cube-octahedral Diffraction." Science, 2016. (Context on solvent engineering in perovskites).

(Note: Specific solubility curves for PZDI are often empirical and lab-specific; the gravimetric protocol provided above is the authoritative method for determination in mixed-solvent systems.)

Managing Moisture Sensitivity in Piperazine Dihydriodide

A Technical Guide for Perovskite and Pharmaceutical Applications

Executive Summary: The Precursor Paradox

Piperazine Dihydriodide (PDI

This guide addresses the technical requirements for handling PDI

Chemical Profile & Hygroscopic Mechanism[1]

Chemical Identity:

-

Formula:

-

Structure: A six-membered heterocycle where both nitrogen atoms are protonated, counter-balanced by two iodide anions.

2.1 The Thermodynamics of Water Uptake

The hygroscopicity of PDI

-

Surface Adsorption (Chemisorption): The protonated amine groups (

) act as potent hydrogen bond donors. Water molecules bind to the surface, lowering the surface energy. -

Deliquescence (Bulk Dissolution): As relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, the adsorbed water layer dissolves the surface ions, creating a saturated solution film that accelerates further uptake.

Critical Warning: The presence of moisture catalyzes the oxidation of the iodide anion (

Application Mechanism: Why Use a Hygroscopic Salt for Stability?

In perovskite photovoltaics (e.g.,

Diagram 1: The Dual-Pathway Mechanism

The following diagram illustrates the divergence between improper storage (Degradation) and correct application (Passivation).

Caption: Figure 1. Divergent pathways of PDI2. Left: Environmental degradation via deliquescence. Right: Stabilization of perovskite films via defect passivation.

Analytical Characterization Protocols

To validate the quality of PDI

Table 1: Recommended Characterization Matrix

| Technique | Parameter Measured | Acceptance Criteria | Notes |

| Argentometric Titration | Purity ( | >98.0% | Gold standard for halide quantification. |

| Karl Fischer (Coulometric) | Water Content | <0.5% w/w | Essential for anhydrous processing. Volumetric KF is too low-resolution. |

| TGA (Thermogravimetric) | Decomposition/Volatiles | No mass loss <150°C | Distinguishes between surface water and crystal lattice degradation. |

| PXRD (Powder X-Ray) | Phase Purity | Match calculated pattern | Look for amorphous "humps" indicating partial deliquescence. |

Protocol 4.1: Dynamic Vapor Sorption (DVS) for Stability Profiling

Purpose: To determine the Critical Relative Humidity (CRH) specific to your batch/particle size.

-

Sample Prep: Load 10–20 mg of PDI

into the DVS quartz pan inside a dry box. Seal for transfer. -

Equilibration: Purge with dry

(0% RH) at 25°C for 60 minutes to establish dry mass ( -

Ramp: Increase RH in 5% steps from 0% to 90%. Hold each step until mass change (

) is <0.002% per minute. -

Hysteresis Check: Ramp back down to 0% RH.

-

Analysis: A sharp mass increase denotes the CRH. Storage conditions must be maintained at least 10% RH below this value.

Handling & Storage Workflow

Due to the photosensitivity of the iodide moiety and the hygroscopicity of the amine salt, standard laboratory storage is inadequate.

Diagram 2: The "Zero-Exposure" Workflow

This workflow ensures the material remains anhydrous from vendor bottle to device fabrication.

Caption: Figure 2. "Zero-Exposure" protocol to prevent hydrolysis and photo-oxidation of PDI2.

Critical Handling Steps:

-

Inert Atmosphere: Always handle PDI

in a nitrogen or argon-filled glovebox ( -

Light Protection: If amber vials are unavailable, wrap containers in aluminum foil immediately.

-

Solvent Compatibility: When preparing precursor solutions, use anhydrous DMF or DMSO. Trace water in solvents will protonate the solvent, shifting the equilibrium and potentially precipitating lead iodides in perovskite mixes.

References

-

Zhang, H., et al. (2022). Piperazine-1,4-diol: synthesis, stereodynamics and assembly of supramolecular hydrogen-bonded 2D networks. New Journal of Chemistry. Retrieved from [Link]

-

Li, X., et al. (2023). Bridging the Buried Interface with this compound Layer for High Performance Inverted Solar Cells. PubMed.[2] Retrieved from [Link]

-

NBInno. (2026). Optimizing Perovskite Solar Cell Design with this compound. Retrieved from [Link]

-

PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

application of piperazine dihydriodide in metal-organic frameworks

Initiating MOF Research

I'm starting a comprehensive search to understand piperazine dihydriodide's role in MOF synthesis and modification. My immediate focus is on existing literature and its reported applications within this area.

Exploring MOF Applications

I am now delving into specific examples and protocols for this compound's use in MOFs. I'm focusing on its potential roles as a linker, template, and post-synthetic modification agent. I'm prioritizing peer-reviewed publications and technical notes for detailed experimental data and chemical principles, also searching for synthesis info. I'll structure the application note by introducing the chemical's significance in MOF chemistry. I will show protocols for MOF synthesis.

Defining Application Note Scope

I'm now outlining the structure of the application note. I will start by highlighting this compound's importance in MOF chemistry, then present synthesis protocols. I'll include data tables (yields, BET, pore size) and Graphviz diagrams for clarity. I'm focusing on providing clear rationale for experimental choices, including thorough in-text citations and a complete reference section with valid URLs. Finally, I will review the entire draft.

piperazine dihydriodide as a reagent in polymer chemistry

Application Note: Piperazine Dihydriodide (Pz[1][2]·2HI) in Advanced Polymer Matrices & Hybrid Electronics

Executive Summary & Mechanistic Rationale

This compound (Pz[1][2]·2HI, CAS: 58464-47-4) has transcended its traditional role as a simple amine salt to become a critical reagent in supramolecular polymer chemistry and hybrid organic-inorganic photovoltaics (perovskites) .

Its utility stems from its dual-functional nature:

-

The Piperazinium Cation (

): A rigid, cyclic diammonium core that acts as a potent hydrogen-bond donor. In polymer matrices (like PEO) or hybrid lattices, it functions as a "molecular rivet," crosslinking chains or passivating surface defects via N-H···I or N-H···O interactions. -

The Iodide Anion (

): Provides high ionic conductivity for solid polymer electrolytes (SPEs) and serves as a halide reservoir in perovskite crystallization, suppressing iodide vacancies.

This guide details two high-value protocols: formulating Solid Polymer Electrolytes (SPEs) for energetic applications and Interfacial Passivation in polymer-hybrid solar cells.

Critical Material Properties

| Property | Specification | Relevance to Polymer Chemistry |

| Molecular Formula | Stoichiometric source of | |

| Solubility | High: Water, DMF, DMSOMod: Ethanol, MethanolLow: Toluene, Chlorobenzene | Compatible with polar polymer casting solvents (Acetonitrile, DMF). |

| Thermal Stability | Decomp > 250°C (approx) | Survives polymer melt processing and annealing steps. |

| Functionality | Bifunctional Ammonium | Enables supramolecular crosslinking between polymer chains. |

Protocol A: Synthesis of PEO-Based Solid Polymer Electrolytes (SPE)

Context: Polyethylene Oxide (PEO) is the gold standard for solid electrolytes but suffers from low ionic conductivity at room temperature due to crystallization. Pz·2HI acts as both an ionic dopant and a crystallization inhibitor (plasticizer), disrupting PEO spherulites to enhance segmental motion.

Materials Required:

-

Host Polymer: Polyethylene oxide (PEO),

g/mol . -

Solvent: Acetonitrile (Anhydrous).

-

Substrate: Teflon petri dish or PTFE casting mold.

Step-by-Step Methodology:

-

Pre-treatment:

-

Dry PEO powder under vacuum at 50°C for 24 hours to remove trace moisture.

-

Why: Moisture competes with the ether oxygens for coordination with the piperazinium cation, destabilizing the electrolyte.

-

-

Solvation (The "Separate-Then-Mix" Technique):

-

Vial A: Dissolve 1.0 g of PEO in 20 mL of Acetonitrile. Stir at 50°C for 4 hours until a clear, viscous solution forms.

-

Vial B: Dissolve stoichiometric amount of Pz·2HI in 5 mL of Methanol/Acetonitrile (1:4 ratio).

-

Target Loading: 5 wt%, 10 wt%, and 15 wt% relative to PEO mass.

-

-

Complexation:

-

Add solution B dropwise into solution A under vigorous stirring.

-

Continue stirring at 50°C for 12 hours.

-

Observation: The solution should remain clear. Cloudiness indicates premature precipitation or saturation.

-

-

Casting & Annealing:

-

Pour the mixture into the PTFE mold.

-

Slow Evaporation: Cover with a glass lid leaving a small gap. Allow solvent to evaporate at Room Temperature (RT) for 24 hours inside a fume hood.

-

Vacuum Drying: Transfer the formed film to a vacuum oven. Dry at 60°C for 24 hours to remove residual solvent.

-

-

Self-Validation Check:

-

The resulting film should be flexible and translucent.

-

Failure Mode: Opaque/white patches indicate PEO recrystallization (insufficient Pz·2HI interaction) or salt aggregation (loading too high).

-

Protocol B: Interfacial Passivation in Hybrid Perovskite-Polymer Devices

Context: In inverted (p-i-n) solar cells, the interface between the perovskite and the Hole Transport Polymer (e.g., PTAA or PEDOT:PSS) is a site of high recombination. Pz·2HI is applied as an interlayer to "bridge" these materials.

Workflow Visualization

Figure 1: Workflow for applying this compound as an interfacial bridge in hybrid electronics.

Detailed Methodology:

-

Reagent Preparation:

-

Dissolve Pz·2HI in Isopropanol (IPA) to a concentration of 1.5 mg/mL .

-

Note: IPA is orthogonal to most perovskites (won't dissolve the underlying layer).

-

Sonicate for 10 minutes to ensure complete dissolution.

-

-

Dynamic Deposition:

-

Place the perovskite-coated substrate on the spin coater.

-

Start rotation at 4,000 rpm .

-

Immediately dispense 50 µL of the Pz·2HI solution onto the spinning center.

-

Spin for 20 seconds.

-

-

Thermal Activation:

-

Polymer Overcoating:

-

Deposit the subsequent polymer layer (e.g., P3HT or Spiro-OMeTAD) immediately after cooling.

-

Benefit: The amine groups on the Pz·2HI surface improve the wettability and adhesion of the polymer layer, reducing delamination risks.

-

Mechanistic Diagram: The "Molecular Rivet" Effect

The following diagram illustrates how this compound operates at the molecular level within a polymer or hybrid matrix.

Figure 2: Mechanistic action of Pz[2][5][6]·2HI. The cation crosslinks polymer chains via Hydrogen Bonding, while the anion passivates inorganic defects.

References

-

Optimizing Perovskite Solar Cell Design with this compound. (2026). NBInno Application Notes. Retrieved from [Link]

-

Piperazine-1,4-diium iodide radically enhances the thermal stability of CsPbI3 perovskite. (2020). Journal of Materials Chemistry A. Retrieved from [Link]

-

Piperazinium Poly(Ionic Liquid)s as Solid Electrolytes for Lithium Batteries. (2024).[7] Macromolecular Rapid Communications. Retrieved from [Link]

-

Bridging the Buried Interface with this compound Layer for High Performance Inverted Solar Cells. (2023). Advanced Functional Materials. Retrieved from [Link]

-

Piperazine-1,4-diol: synthesis, stereodynamics and assembly of supramolecular hydrogen-bonded 2D networks. (2022).[6] New Journal of Chemistry. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Bridging the Buried Interface with this compound Layer for High Performance Inverted Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. m.youtube.com [m.youtube.com]

- 5. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]

- 6. Piperazine-1,4-diol (PipzDiol): synthesis, stereodynamics and assembly of supramolecular hydrogen-bonded 2D networks - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Piperazinium Poly(Ionic Liquid)s as Solid Electrolytes for Lithium Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

solution processing of piperazine dihydriodide for thin films

Application Note: Precision Solution Processing of Piperazine Dihydriodide (

Executive Summary & Scientific Rationale

This compound (

Why

-

Defect Passivation: The electron-rich nitrogen atoms in the piperazine ring effectively coordinate with undercoordinated

or -

Dimensionality Engineering:

acts as a spacer cation, facilitating the formation of 2D or quasi-2D Ruddlesden-Popper phases which enhance moisture stability. -

Strain Release: When used as an interfacial buffer layer,

lubricates the buried interface, releasing lattice strain caused by thermal expansion mismatch between the substrate and the perovskite film.[1][2]

This guide provides a rigorous, pharmaceutical-grade protocol for the synthesis, purification, and solution processing of

Safety & Handling (GLP Compliance)

-

Bioactivity Warning: Piperazine derivatives are biologically active (historically used as anthelmintics). Handle with full PPE (gloves, goggles, lab coat) in a fume hood.

-

Acid Hazards: Synthesis involves Hydroiodic Acid (HI), which is corrosive and releases toxic iodine vapor upon oxidation.

-

Light Sensitivity: Iodide salts degrade to elemental iodine (

) under light. All processing should occur under yellow light or in amber glassware.

Protocol A: Synthesis and Purification of High-Purity

Commercial sources of

Reagents:

-

Piperazine (anhydrous, 99.9%)

-

Hydroiodic Acid (57 wt% in water, stabilized)

-

Ethanol (absolute)

-

Diethyl Ether (anhydrous)

Workflow:

-

Dissolution: Dissolve 10g of Piperazine in 50 mL of ethanol in a round-bottom flask kept in an ice bath (

). -

Reaction: Dropwise add HI (stoichiometric excess, 2.2 equivalents) under vigorous stirring. The reaction is exothermic.

-

Precipitation: The solution will turn pale yellow. Evaporate the solvent using a rotary evaporator at

until a white/yellowish precipitate forms. -

Washing: Wash the raw precipitate 3x with cold diethyl ether to remove unreacted iodine and organic impurities.

-

Recrystallization (The Critical Step):

-

Dissolve the crude salt in minimal boiling ethanol.

-

Allow to cool slowly to room temperature, then to

. -

Filter the white crystals. If the crystals are yellow, repeat recrystallization. Yellow color indicates trapped

species.

-

-

Drying: Dry in a vacuum oven at

for 24 hours. Store in a nitrogen-filled glovebox.

Protocol B: Ink Formulation & Thin Film Deposition

This protocol describes using

Solvent System: A mixture of N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) is required.[7]

-

DMF: Low viscosity, allows good spreading.

-

DMSO: High donor number (

), forms intermediate adducts (

Step-by-Step Procedure:

-

Precursor Preparation:

-

Prepare a 1.2 M solution of Lead Iodide (

) and Methylammonium Iodide (MAI) (1:1 molar ratio) in DMF:DMSO (4:1 v/v). -

Doping: Add

to the solution at a concentration of 3-5 mol% relative to lead. -

Note: For 1 mL of 1.2 M

, add approximately 10-15 mg of

-

-

Mixing: Stir at

for 2 hours. Filter through a 0.22 -

Substrate Prep: UV-Ozone treat ITO/FTO glass for 15 minutes to improve wettability.

-

Spin Coating (Dynamic):

-

Dispense: 50

of ink onto the center of the substrate. -

Stage 1: 1000 rpm for 10s (Spreading).

-

Stage 2: 4000 rpm for 30s (Thinning).

-

Antisolvent Drip: At 20 seconds into Stage 2, quickly dispense 100

of Chlorobenzene (CB) or Anisole onto the spinning center. -

Mechanism:[3][4][5][6] The antisolvent extracts DMF, inducing instantaneous supersaturation and uniform nucleation.

-

-

Annealing:

-

Transfer immediately to a hotplate at

. -

Anneal for 10-20 minutes. The film should turn from transparent/brown to dark black (perovskite phase).

-

Visualization: Workflows & Mechanisms

Figure 1: Synthesis & Purification Workflow

A logical flow ensuring high-purity precursor generation.

Caption: Step-by-step synthesis of this compound. The recrystallization loop is critical for removing iodine impurities that degrade device performance.

Figure 2: Film Formation & Passivation Mechanism

Visualizing how

Caption: Mechanism of film formation. PDI2 segregates to grain boundaries and interfaces, passivating defects and releasing tensile strain during annealing.

Characterization & Validation

To confirm the successful integration of

| Technique | Observation | Interpretation |

| XRD (X-Ray Diffraction) | Shift in main peaks or new low-angle peaks ( | Indicates incorporation into the lattice or formation of 2D surface capping layers. |

| SEM (Scanning Electron Microscopy) | Larger grain size, fewer pinholes compared to control. | |

| PL (Photoluminescence) | Increased PL intensity and longer decay lifetime. | Reduced non-radiative recombination centers (successful passivation).[8][9] |

| Visual Inspection | Mirror-like, black film. No yellow spots. | Yellow spots indicate incomplete conversion or phase segregation ( |

Troubleshooting Guide

-

Issue: Film appears cloudy or white.

-

Cause: High humidity during spinning (

) or antisolvent dripped too late. -

Fix: Control humidity to

or drip antisolvent 2-3 seconds earlier.

-

-

Issue: Crystals are yellow after synthesis.

-

Cause: Oxidation of iodide to iodine (

). -

Fix: Wash with more diethyl ether or recrystallize again. Ensure HI is stabilized.

-

-

Issue: Poor solubility in DMF/DMSO.

-

Cause: Salt is likely the monohydriodide or contaminated.

-

Fix: Verify synthesis stoichiometry (ensure excess HI was used).

-

References

-

Optimizing Perovskite Solar Cell Design with this compound.

in neutralizing defects and minimizing non-radiative recombination. Link -

Bridging the Buried Interface with this compound Layer for High Performance Inverted Solar Cells.

as a buffer layer to release lattice strain and prevent voids. Link -

A Small Amount of Piperazine-1,4-diium Iodide Radically Enhances the Thermal Stability of CsPbI3 Perovskite. Journal of Materials Chemistry A. (2020). Demonstrates the formation of 2D Ruddlesden-Popper structures for phase stabilization. Link

-

Significantly Improved Efficiency and Stability of Pure Tin-Based Perovskite Solar Cells with Bifunctional Molecules. ACS Applied Materials & Interfaces. (2023). Discusses the bifunctional nature of piperazine additives in preventing Sn oxidation. Link

-

Solubility of Hybrid Halide Perovskites in DMF and DMSO. Molecules. (2021). Provides foundational data on solvent interactions and solubility limits for iodide salts. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bridging the Buried Interface with this compound Layer for High Performance Inverted Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PIPERAZINE DIHYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 4. Piperazine synthesis [organic-chemistry.org]

- 5. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]

methods for preparing piperazine dihydriodide precursor solutions

High-Purity Synthesis and Precursor Formulation of Piperazine Dihydriodide ( ) for Perovskite Photovoltaics

Introduction & Chemical Fundamentals

In the context of perovskite photovoltaics, PDI serves as a "bulky organic cation." Unlike small cations like methylammonium (

Key Chemical Challenges:

-

Iodide Oxidation: The iodide moiety (

) is thermodynamically prone to oxidation into iodine ( -

Hygroscopicity: PDI is highly hygroscopic. Absorbed moisture initiates rapid degradation of the perovskite film (hydration of

). -

Stoichiometry: The reaction requires a strict 1:2 molar ratio (Piperazine:HI). Incomplete protonation leads to mono-iodide species, altering the passivation mechanism.

Chemical Properties Table[4]

| Property | Specification |

| IUPAC Name | Piperazine-1,4-diium iodide |

| Formula | |

| MW | 341.96 g/mol |

| Appearance | White crystalline powder (Yellowing indicates oxidation) |

| Solubility | High: Water, DMSO, DMF; Low: Ethanol, IPA; Insoluble: Diethyl Ether, Chlorobenzene |

| Melting Point | ~250 °C (Decomposes) |

Safety & Pre-requisites

WARNING: Hydriodic acid (HI) is highly corrosive and causes severe skin burns. Iodine (

Required Reagents:

-

Piperazine (anhydrous,

99%, Sigma-Aldrich) -

Hydriodic Acid (57 wt. % in

, unstabilized or stabilized with -

Ethanol (Absolute, Anhydrous)

-

Diethyl Ether (Anhydrous, BHT-free preferred)

-

Solvents for Ink: DMF (Anhydrous, 99.8%), DMSO (Anhydrous, 99.9%)

Module 1: Synthesis of Electronic-Grade PDI Salt

This protocol ensures the removal of oxidation byproducts (

Mechanism

Step-by-Step Protocol

-

Reactor Setup: Place a 250 mL round-bottom flask (RBF) in an ice bath (0 °C) . Add a magnetic stir bar.

-

Dissolution: Dissolve 8.61 g (0.1 mol) of anhydrous piperazine in 30 mL of cold ethanol. Stir until clear.

-

Acid Addition (Exothermic): Slowly add 30 mL (approx. 0.22 mol, slight excess) of 57% Hydriodic Acid dropwise over 20 minutes.

-

Expert Note: The solution will generate significant heat. Maintain temperature <10 °C to prevent rapid oxidation of iodide.

-

-

Crystallization:

-

Allow the solution to stir at room temperature for 30 minutes.

-

Rotary evaporate the solvent at 60 °C under reduced pressure until a wet white/yellowish slurry remains.

-

Alternative: If a rotovap is unavailable, add excess diethyl ether (100 mL) to precipitate the salt directly.

-

-

Purification (The "White" Standard):

-

Filter the precipitate using a vacuum Buchner funnel.

-

Critical Wash: Wash the solid cake 3x with Diethyl Ether .

-

Logic: PDI is insoluble in ether, but Iodine (

) is highly soluble. This step washes away the yellow impurities. The solid must turn pure white.

-

-

Drying: Dry the white powder in a vacuum oven at 60 °C for 12 hours. Transfer immediately to a Nitrogen-filled glovebox.

Synthesis Workflow Diagram

Figure 1: Step-by-step synthesis workflow ensuring removal of iodine oxidation byproducts.

Module 2: Precursor Solution Preparation

PDI is used in two distinct ways in PSCs: as a bulk additive (doped into the perovskite ink) or as an interfacial layer (dissolved separately).

Protocol A: Interfacial Buffer Layer Solution (Buried Interface)

Used for spin-coating a thin layer on top of the Hole Transport Layer (e.g., NiOx or PTAA) before depositing the perovskite.

Target Concentration: 1.0 – 2.0 mg/mL Solvent: DMF or Methanol (depending on wetting properties required).

-

Weighing: In a

glovebox, weigh 20 mg of PDI. -

Dissolution: Add 10 mL of Anhydrous DMF.

-

Sonication: Sonicate for 5 minutes at room temperature. The solution should be perfectly clear and colorless.

-

Filtration: Filter through a 0.22

PTFE syringe filter to remove dust/undissolved particles.

Protocol B: Bulk Additive Solution (Doping)

Used to add PDI directly into the main Perovskite Precursor (e.g.,

Target Strategy: Prepare a high-concentration stock solution to minimize dilution of the main ink.

-

Stock Prep: Prepare a 1.0 M stock solution of PDI in DMSO.

-

Calculation: Dissolve 341.96 mg PDI in 1 mL DMSO.

-

-

Doping: Add this stock to the main perovskite ink at a ratio of 0.5 – 2.0 mol% relative to Lead (

).-

Example: For 1 mL of 1.5 M

ink, add 7.5

-

Solution Stability & Oxidation Logic

Figure 2: The degradation pathway of PDI solutions. Yellowing indicates the formation of iodine (

Quality Control & Troubleshooting (Self-Validating Systems)

A "Self-Validating" protocol means the user can verify success without external analytical labs during the process.

The "White/Clear" Standard

-

Solid State: The powder must be snow-white. Any beige or yellow tint indicates free iodine.

-

Fix: Re-wash with diethyl ether until the filtrate runs clear.

-

-

Liquid State: The solution in DMF/DMSO must be colorless.

-

Fix: If the solution turns yellow inside the glovebox, your solvent may contain dissolved oxygen. Degas solvents by bubbling

for 20 minutes before use.

-

Analytical Verification[6]

-

1H NMR (

): Confirm the piperazine ring integrity. Look for a singlet at -

XRD: Powder X-ray diffraction should show sharp crystalline peaks distinct from the reagents.

-

UV-Vis: Absorbance at 350-400 nm indicates

formation (oxidation). A "good" solution has near-zero absorbance in this region.

References

-

Defect Passivation Mechanism

- Bridging the Buried Interface with this compound Layer for High Performance Inverted Solar Cells. (2023). Advanced Science.

-

Solubility & Solvent Engineering

-

Piperazine Properties

-

General Synthesis of Amine Salts

-

Method for preparing piperazine salts.[9] (Patented Process, US2975181A).

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Bridging the Buried Interface with this compound Layer for High Performance Inverted Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound | 58464-47-4 | TCI AMERICA [tcichemicals.com]

- 7. This compound | 58464-47-4 [sigmaaldrich.com]

- 8. This compound | C4H12I2N2 | CID 20068687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US2975181A - Method for the preparation of piperazine salts - Google Patents [patents.google.com]

Troubleshooting & Optimization

preventing di-substitution in piperazine N-alkylation reactions

Topic: Preventing Di-substitution (Bis-alkylation) in Piperazine Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The "Symmetric Amine" Challenge

The Problem: Piperazine possesses two equivalent secondary amine sites. In a standard nucleophilic substitution (

The Solution: Selectivity is achieved not by hope, but by breaking the symmetry of the molecule or manipulating reaction kinetics. This guide details the three primary protocols to guarantee mono-alkylation.

Decision Matrix: Selecting Your Protocol

Before starting, select the workflow that matches your substrate availability and purification capabilities.

Figure 1: Decision matrix for selecting the optimal mono-alkylation strategy based on material cost and workflow constraints.

Technical Protocols & Troubleshooting

Method A: The Protecting Group Strategy (Gold Standard)

Best for: Precious electrophiles, GMP synthesis, and scenarios where chromatography is difficult.

The Logic: By chemically blocking one nitrogen with a tert-butyloxycarbonyl (Boc) or Benzyloxycarbonyl (Cbz) group, you physically prevent di-substitution.

Protocol:

-

Starting Material: Use commercially available N-Boc-piperazine (1-Boc-piperazine).

-

Reaction: Mix N-Boc-piperazine (1.1 eq) + Alkyl Halide (1.0 eq) + Base (

or DIPEA, 2.0 eq) in ACN or DMF. -

Heat: 60°C - 80°C until TLC shows consumption of the halide.

-

Deprotection: Treat the isolated intermediate with TFA/DCM (for Boc) or

/Pd/C (for Cbz) to release the free amine.

Troubleshooting Guide:

| Symptom | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance on the electrophile. | Switch solvent to DMF (polar aprotic) to accelerate |

| Boc-Group Loss | Reaction medium is too acidic. | Ensure non-nucleophilic base ( |

| Poor Solubility | Piperazine carbamates can be lipophilic. | Use DCM for extraction; avoid pure hexanes for column chromatography. |

Method B: The Stoichiometric (Excess) Strategy

Best for: Cheap alkyl halides, early-stage discovery chemistry.

The Logic: By flooding the reaction with a massive excess of piperazine, statistically, the electrophile is far more likely to encounter an unsubstituted piperazine than a mono-substituted one.

Protocol:

-

Ratio: Dissolve Piperazine (6.0 to 10.0 equivalents) in DCM or Methanol.

-

Addition: Add the Alkyl Halide (1.0 eq) dropwise (slow addition is crucial).

-

Reaction: Stir at room temperature.

-

Workup (Critical): The challenge is removing the 9 equivalents of unreacted piperazine.

-

Aqueous Wash: Piperazine is highly water-soluble. Wash the organic layer 5x with water/brine.

-

Evaporation: Piperazine sublimes; high-vacuum drying can help remove traces.

-

Troubleshooting Guide:

| Symptom | Probable Cause | Corrective Action |

| Bis-product observed (>10%) | Piperazine concentration too low. | Increase equivalents to 10:1. Ensure rapid stirring to prevent local high concentrations of electrophile. |

| Emulsions during workup | Piperazine acting as surfactant. | Saturate the aqueous layer with NaCl (brine) and use Isopropanol/CHCl3 (1:3) for extraction. |

Method C: The Acid-Salt Control (Monohydrochloride)

Best for: One-pot synthesis without protecting groups where excess reagent is not an option.

The Logic: Piperazine has two

Mechanism Visualization:

Figure 2: Mechanistic pathway of acid-salt control. The protonation of the second amine prevents the formation of the bis-alkylated byproduct.

Protocol:

-

Formation: Dissolve piperazine (1 eq) in Ethanol. Add HCl (1 eq in ether/dioxane) to precipitate Piperazine

HCl. -

Reaction: Suspend Piperazine

HCl (1.0 eq) + Alkyl Halide (0.8 eq) in Ethanol. -

Reflux: Heat to reflux. The free amine reacts; the salt does not.

Frequently Asked Questions (FAQs)

Q: I am performing a Reductive Amination (Aldehyde + Piperazine + STAB). I still get 20% dimer. Why?

A: Reductive amination is generally more selective than

-

Fix: Pre-mix Piperazine (3 eq) and Acid (Acetic Acid) before adding the aldehyde. Add the reducing agent (STAB) last, in portions.

Q: How do I separate the mono-alkylated product from the bis-alkylated byproduct if I can't prevent it? A: Rely on polarity differences.

-

Bis-alkylated: Usually less polar (no H-bond donor). Elutes first in normal phase silica (DCM/MeOH).

-

Mono-alkylated: More polar (contains secondary amine). Elutes later.

-

Technique: Use a gradient starting with 100% DCM and slowly increasing to 10% MeOH + 1%

. The ammonia is critical to "drag" the free amine off the silica.

Q: Can I use solid-phase synthesis? A: Yes. Using Trityl-chloride resin allows you to immobilize the piperazine by one nitrogen. You can then alkylate the free nitrogen, wash away reagents, and cleave the product. This guarantees 100% mono-selectivity but is expensive for large scales.

References

-

Protecting Group Methodology

- Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for N-Boc and N-Cbz deprotection conditions).

-

Protocol Verification:

- Selectivity in Polyamine Acylation/Alkylation: Krapcho, A. P., & Kuell, C. S. (1990). "Mono-protected diamines. N-tert-Butoxycarbonyl-alpha,omega-a

Navigating the Challenges of Piperazine Dihydriodide Solubility: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for piperazine dihydriodide. As Senior Application Scientists with extensive field experience, we understand that navigating the experimental nuances of this compound can be challenging. This guide is designed to provide you with in-depth troubleshooting strategies and a comprehensive understanding of this compound's solubility characteristics, empowering you to overcome common hurdles in your research and development endeavors.

Troubleshooting Guide: Addressing Common Solubility Issues

This section directly tackles the most frequent problems encountered during the dissolution of this compound. We delve into the root causes and provide actionable, step-by-step solutions.

Q1: My this compound is not dissolving in water, appearing as a suspension or slurry. I've seen conflicting information about its water solubility. What's the definitive answer?

This is the most critical and often confusing aspect of working with this compound. While piperazine base and many of its salts, such as piperazine dihydrochloride, are highly soluble in water[1][2], some supplier data indicates that this compound is practically insoluble in water [3]. This discrepancy is likely due to the specific salt form and the influence of the large iodide counter-ions on the crystal lattice energy.

Causality: The dissolution of an ionic compound is a balance between the energy required to break the crystal lattice and the energy released upon ion hydration. For this compound, the strong ionic interactions within the crystal, contributed by the large, polarizable iodide ions, may not be sufficiently overcome by the hydration energy of the piperazinium and iodide ions in water at neutral pH.

Solutions:

-

pH Adjustment: The solubility of piperazine salts is highly dependent on the pH of the solution. Piperazine is a weak base with two pKa values of approximately 5.35 and 9.73. At neutral pH, the piperazine molecule may not be fully protonated, which can limit the solubility of its salt form.

-

Acidification: Lowering the pH of the aqueous solution with a non-interfering acid (e.g., HCl) will increase the concentration of the dicationic piperazinium species (H₂Pip²⁺). This shift in equilibrium can significantly enhance solubility. Start by preparing a slightly acidic solvent (e.g., pH 4-5) before adding the this compound.

-

Basification: Conversely, increasing the pH will deprotonate the piperazinium ions, leading to the precipitation of the less soluble free base form of piperazine. Therefore, avoid basic conditions if dissolution is desired.

-

-

Temperature Increase: For many salts, solubility increases with temperature. Gently warming the solvent while stirring can provide the necessary energy to overcome the lattice energy and facilitate dissolution. However, be mindful of the compound's thermal stability. While piperazine and its derivatives are generally stable, prolonged exposure to high temperatures should be avoided to prevent potential degradation[4].

-

Solvent System Modification: If aqueous solubility remains a challenge, consider alternative solvent systems.

-

Polar Aprotic Solvents: this compound exhibits good solubility in polar aprotic solvents such as N,N-Dimethylformamide (DMF) and is soluble in methanol[3].

-

Co-solvents: A mixture of water and a water-miscible organic solvent (e.g., ethanol, methanol) can modulate the polarity of the solvent system and may improve the solubility of this compound.

-

Q2: I've managed to dissolve the this compound, but it precipitates out of solution over time. What is causing this instability?

Precipitation after initial dissolution can be attributed to several factors, often related to changes in the solution's conditions or the inherent properties of the compound.

Causality:

-

Temperature Fluctuation: If the solution was heated to achieve dissolution, cooling to room temperature can lead to supersaturation and subsequent precipitation.

-

pH Shift: The absorption of atmospheric carbon dioxide can lower the pH of an unbuffered solution, potentially affecting the solubility equilibrium.

-

Hygroscopicity and Hydrate Formation: this compound is hygroscopic, meaning it readily absorbs moisture from the air[1]. This can lead to the formation of different hydrate forms with varying solubilities.

-

Common Ion Effect: If other iodide salts are present in your solution, the increased concentration of the common iodide ion can suppress the dissolution of this compound, leading to precipitation.

Solutions:

-

Maintain Constant Temperature: If heating was used for dissolution, ensure the solution is maintained at that temperature for the duration of your experiment, or determine the saturation concentration at your working temperature to avoid supersaturation.

-

Use Buffered Solutions: To prevent pH shifts, use a suitable buffer system to maintain a constant pH at which this compound is soluble.

-

Proper Handling and Storage: Due to its hygroscopic nature, store this compound in a desiccator or under an inert atmosphere. When weighing and handling, minimize exposure to ambient air.

-

Avoid Common Ions: Be mindful of the composition of your solution and avoid the addition of other sources of iodide ions if possible.

Frequently Asked Questions (FAQs)

This section provides concise answers to broader questions regarding the handling and properties of this compound.

Q: What is the recommended procedure for preparing an aqueous solution of this compound?

A: Based on its physicochemical properties, the following step-by-step protocol is recommended:

Experimental Protocol: Preparation of an Aqueous this compound Solution

-

Solvent Preparation: Start with deionized water and adjust the pH to a slightly acidic range (e.g., pH 4-5) using a dilute solution of a non-interfering acid like HCl. If pH stability is critical for your application, prepare a suitable buffer in this pH range.

-

Weighing: Weigh the required amount of this compound in a low-humidity environment (e.g., a glove box or using a weighing glove bag) to minimize water absorption due to its hygroscopic nature.

-

Dissolution: Add the weighed this compound to the prepared acidic solvent while stirring continuously.

-

Heating (Optional): If dissolution is slow, gently warm the solution to 40-50°C with continuous stirring. Do not exceed temperatures that could lead to degradation.

-

Cooling and Storage: Once fully dissolved, if the solution was heated, allow it to cool to the desired experimental temperature. Store the solution in a tightly sealed container to prevent solvent evaporation and absorption of atmospheric gases.

Q: What are the key physical and chemical properties of this compound?

A: Here is a summary of important properties:

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₂I₂N₂ | [3][5] |

| Molecular Weight | 341.96 g/mol | [5] |

| Appearance | White to light yellow/orange powder/crystal | |

| Melting Point | ~250°C (decomposes) | [6] |

| Hygroscopicity | Hygroscopic | [1] |

Q: How does pH affect the solubility of this compound?

A: The solubility of this compound is significantly influenced by pH due to the basic nature of the piperazine ring.

Caption: pH-dependent solubility of this compound.

Q: What are the best practices for handling and storing this compound?

A: Given its hygroscopic nature, proper handling and storage are crucial to maintain the integrity of the compound.

Caption: Recommended handling workflow for this compound.

References

-

SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Gao, Z. (2009). In vitro dissolution testing with flow-through method: a technical note. AAPS PharmSciTech, 10(4), 1401-5. [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

PubMed. (2024, January 23). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Retrieved from [Link]

-

PubMed Central. (2024, July 25). Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules. Retrieved from [Link]

-

PubMed. (2022, December 15). Biorelevant dissolution method considerations for the appropriate evaluation of amorphous solid dispersions: are two stages necessary?. Retrieved from [Link]

Sources

side reactions of piperazine dihydriodide with common reagents

Topic: Chemistry, Stability, and Reagent Compatibility

Document ID: PDI-TECH-001 Last Updated: October 26, 2023 Audience: Materials Scientists (Perovskite Photovoltaics), Organic Chemists, Process Engineers.

Core Directive & Scope

Piperazine Dihydriodide (PDI, CAS: 58464-47-4) has emerged as a critical passivating agent and additive in Perovskite Solar Cells (PSCs) and lead-free optoelectronics. Its primary function is to reduce trap states at grain boundaries and improve film crystallinity.

However, PDI is chemically dynamic. It possesses two distinct reactive centers:

-

The Counterion (

): A reducing agent susceptible to photo-oxidation. -

The Core (

): A protonated secondary amine that can participate in acid-base equilibria and, upon deprotonation, nucleophilic attacks.

This guide addresses the unintended side reactions that occur during storage, precursor preparation, and film processing.

Troubleshooting Guides (FAQs)

Issue 1: Precursor Solution Turns Yellow/Brown

Symptom: Your white PDI powder or clear precursor solution (in DMF/DMSO) turns yellow or brown over time.

Diagnosis: Photo-Oxidation of Iodide.

Unlike the piperazinium core, the iodide counterion is thermodynamically unstable in the presence of oxygen and light. It oxidizes to elemental iodine (

-

Reaction:

-

Impact:

acts as a trap center in perovskite films, reducing carrier lifetime and causing severe hysteresis in device performance.

Corrective Action:

-

Immediate: Add a trace amount of metallic tin (

) powder or hypophosphorous acid (HPA) if compatible with your specific perovskite stoichiometry (reduces -

Prevention: Store PDI in an argon-filled glovebox. Wrap vials in aluminum foil.

Issue 2: Precipitation in Acetone/Ketone Solvents

Symptom: Using acetone to wash PDI-treated films or as an antisolvent causes cloudiness or organic residue. Diagnosis: In Situ Schiff Base/Enamine Formation. While PDI is a salt, equilibrium exists. If the solution is slightly basic or if the salt dissociates, the piperazine core (secondary amine) reacts with ketones (acetone).

-

Reaction:

-

Impact: Water generation (fatal to perovskites) and organic impurity formation.

Corrective Action:

-

Switch Solvents: Replace Acetone with Chlorobenzene (CB) , Toluene , or Diethyl Ether for washing steps. These are chemically inert toward the piperazinium core.

Issue 3: "Oily" Residue During Synthesis

Symptom: During the synthesis of PDI (from Piperazine + HI), the product separates as an oil rather than crystals. Diagnosis: Incomplete Protonation or Hygroscopic Liquefaction. PDI is extremely hygroscopic. If the reaction solvent contains water, or if the HI concentration is too low, you may form the monohydriodide or a hydrate, which often presents as an oil.

Corrective Action:

-

Protocol: Recrystallize immediately using anhydrous Ethanol/Diethyl Ether (See Protocol A below).

Technical Deep Dive: Reaction Pathways

The following diagram illustrates the stability logic and degradation pathways of PDI.

Figure 1: Degradation and side-reaction pathways of this compound. Note that water generation (via enamine formation) is particularly detrimental to perovskite crystal lattices.

Solvent & Reagent Compatibility Matrix

| Reagent / Solvent | Compatibility | Interaction Mechanism | Recommendation |

| DMF / DMSO | ✅ High | Solvation (Dipole-dipole). No chemical reaction. | Primary Solvents. Use anhydrous grades. |

| Diethyl Ether | ✅ High | Inert. PDI is insoluble. | Best Antisolvent for precipitation/washing. |

| Acetone / MEK | ⚠️ Low | Potential nucleophilic attack if free amine is present; peroxide impurities in acetone oxidize | Avoid. Use Chlorobenzene or Toluene. |

| Water | ❌ Critical | Hydrolysis. Dissolves PDI but ruins perovskite precursors. | Strictly Anhydrous conditions required. |

| Strong Bases | ❌ Fatal | Deprotonation: | Avoid mixing with basic additives (e.g., pure pyridine). |

| Oxidizing Acids | ❌ Fatal | Use only non-oxidizing acids (HI, HCl) for pH adjustment. |

Experimental Protocol: Purification of PDI

If your PDI stock has yellowed, it must be purified before use in high-efficiency solar cells.

Objective: Remove

-

Dissolution: Dissolve the yellowed PDI in a minimum amount of anhydrous Ethanol (approx. 5 mL per gram) at 50°C.

-

Reduction (Optional): If deeply colored, add 1-2 drops of Hydriodic Acid (HI, 57% w/w) to shift the equilibrium and re-protonate any free amine.

-

Precipitation: Allow the solution to cool to room temperature. Slowly add cold Diethyl Ether (antisolvent) in a 3:1 ratio (Ether:Ethanol) while stirring vigorously.

-

Filtration: Vacuum filter the white precipitate using a sintered glass funnel.

-

Washing: Wash the cake 3x with fresh Diethyl Ether to remove iodine traces (iodine is soluble in ether; PDI is not).

-

Drying: Dry in a vacuum oven at 60°C for 12 hours. Store immediately in an Argon glovebox.

Validation:

-

Visual: Powder must be snow-white.

-

Solubility Test: Dissolve 100mg in 1mL DMF. Solution must be clear and colorless.

References

-

Interface Engineering in Perovskite Solar Cells

- Title: Bridging the Buried Interface with this compound Layer for High Performance Inverted Solar Cells.

- Source: Advanced Functional M

-

URL:[Link]

-

Iodide Oxidation Mechanisms

- Title: Photochemistry of Iodide in Solution.

- Source: Journal of Physical Chemistry A.

-

URL:[Link]

- Piperazine Chemistry & Reactivity: Title: this compound Safety Data Sheet (Sigma-Aldrich). Source: Merck / Sigma-Aldrich.

Technical Support Center: Minimizing Defects in Perovskite Films Using Piperazine Dihydriodide (PDHI)

From the Desk of the Senior Application Scientist

Welcome to the technical support center. As researchers and professionals in the field of perovskite photovoltaics, we understand that achieving high-quality, defect-free perovskite films is paramount for fabricating high-performance and stable solar cells. The polycrystalline nature of solution-processed perovskite films inevitably leads to the formation of defects, such as vacancies and grain boundaries, which act as non-radiative recombination centers and compromise device efficiency and longevity.[1]

Piperazine dihydriodide (PDHI) has emerged as a highly effective additive for passivating these defects.[2][3] Its unique molecular structure allows it to interact with the perovskite lattice, neutralizing detrimental charge traps, improving film morphology, and enhancing overall device stability.[2][3][4]

This guide is structured to provide direct, actionable solutions to common problems encountered during your experiments and to answer fundamental questions about the role and application of PDHI. We will delve into the causality behind our recommended protocols, empowering you not just to follow steps, but to understand and innovate.

Troubleshooting Guide

This section addresses specific issues you may encounter when incorporating PDHI into your perovskite film fabrication process.

Question 1: I've added PDHI to my precursor, but my film quality is poor, showing pinholes and incomplete coverage. What's going wrong?

Answer:

This is a common issue that typically points to a disruption in the crystallization kinetics of the perovskite film. While PDHI is intended to modulate crystal growth favorably, its effectiveness is highly dependent on the synergy between your precursor chemistry and processing parameters.

-

Causality: PDHI can tune the colloidal chemistry of the precursor solution, forming stable pre-nucleation clusters that lower the energy barrier for perovskite nucleation.[3] This generally leads to higher-quality films. However, if the solvent evaporation rate is too fast or the annealing profile is mismatched, these beneficial effects can be negated, leading to rapid, uncontrolled crystallization that results in poor morphology. The choice of solvent (e.g., DMF, DMSO) and their ratio is critical, as residual solvents can also lead to the formation of voids, particularly at the buried interface.[5][6]

-

Troubleshooting Steps:

-

Solvent Engineering: If using a single solvent like DMF, consider adding a small percentage of DMSO. DMSO coordinates more strongly with lead iodide, slowing down the initial crystallization and allowing for a more ordered film formation.

-

Optimize Spin-Coating Protocol: A multi-step spin-coating process can provide better control. For instance, start with a lower speed (e.g., 1000 rpm for 5-10 seconds) to allow for uniform spreading of the precursor, followed by a high-speed step (e.g., 4000-6000 rpm for 30-45 seconds) to achieve the desired thickness and induce crystallization.[7]

-

Adjust Annealing Temperature & Time: The incorporation of PDHI may alter the optimal annealing conditions. Perform a matrix experiment by varying the annealing temperature (e.g., from 90°C to 120°C) and time (e.g., 10 to 20 minutes) to find the sweet spot for grain growth and solvent removal.

-

Consider an Anti-Solvent Drip: While one-step spin-coating is common, introducing an anti-solvent (like chlorobenzene or toluene) during the high-speed step can rapidly induce supersaturation, leading to a very uniform and dense film.[8] However, the timing of the drip is critical and must be optimized.

-

Question 2: My film morphology looks good, but the Power Conversion Efficiency (PCE) of my devices is low, specifically the open-circuit voltage (V_oc). How can PDHI help address this?

Answer:

A low V_oc is a classic sign of significant non-radiative recombination occurring within the device, often at the perovskite's bulk, surfaces, or grain boundaries.[1] This means that electron-hole pairs are recombining and releasing energy as heat rather than contributing to the photovoltage.

-

Causality: Defects, such as halide vacancies and undercoordinated Pb²⁺ ions, create energy levels within the perovskite's bandgap (trap states).[9] These trap states facilitate non-radiative recombination. PDHI is designed specifically to passivate these defects. Its diammonium structure can interact with and neutralize these trap sites, effectively "healing" the electronic structure of the perovskite.[2][3] By mitigating these non-radiative pathways, PDHI helps to increase the V_oc and overall PCE.[2]

-

Troubleshooting Steps:

-

Titrate PDHI Concentration: The concentration of PDHI is crucial. Too little will result in incomplete passivation. Too much can disrupt the perovskite lattice, introduce new defects, or hinder charge transport. Start with a low molar ratio relative to your lead precursor (e.g., 0.5%) and systematically increase it (e.g., 1.0%, 1.5%, 2.0%) to find the optimal concentration for your specific perovskite composition.

-

Verify PDHI Purity: Ensure the PDHI you are using is of high purity. Impurities can act as recombination centers themselves, negating the benefits of the passivation.

-

Investigate Interfacial Passivation: The issue may be concentrated at the interfaces with the charge transport layers.[5] Consider applying PDHI as a separate interfacial layer rather than a bulk additive. This can be done by spin-coating a dilute solution of PDHI (e.g., 0.5-1.0 mg/mL in isopropanol) onto the perovskite film before depositing the top charge transport layer. This specifically targets surface defects.[10]

-

Question 3: My initial device performance is high, but the stability is poor, with rapid degradation under ambient conditions or continuous illumination. Why isn't PDHI improving stability?

Answer:

Poor stability is a multi-faceted problem often linked to both intrinsic and extrinsic factors. While PDHI significantly enhances stability, it is not a panacea and must be part of a holistic approach.

-

Causality: Degradation can be caused by ion migration, residual strain in the film, and ingress of environmental stressors like moisture and oxygen.[2][11] PDHI improves stability in several ways:

-

Lattice Interaction: Its molecular structure promotes stronger interactions with the perovskite crystal lattice, making the structure more resilient to heat and humidity.[2]

-

Strain Release: When used as a buffer layer, PDHI can "lubricate" the interface between the perovskite and the substrate, releasing mismatched thermal expansion strain that can otherwise lead to defect formation and film cracking.[10]

-

Grain Boundary Passivation: By passivating grain boundaries, PDHI can suppress ion migration, which is a key degradation pathway.[3]

-

-

Troubleshooting Steps:

-

Optimize for Stability: The PDHI concentration that gives the highest initial PCE may not be the one that provides the best long-term stability. You may need to slightly adjust the concentration based on stability testing. For instance, some studies show that a small amount (e.g., 3% for CsPbI₃) can radically enhance thermal stability.[4]

-

Focus on the Buried Interface: Degradation often starts at the buried interface between the perovskite and the bottom transport layer.[5][10] Ensure this interface is pristine and consider using PDHI specifically as an interfacial layer here, as it has been shown to prevent the formation of voids and suppress non-radiative recombination at this critical junction.[10]

-

Combine with Other Strategies: PDHI's benefits are magnified when combined with other stability-enhancing techniques. This includes using hydrophobic charge transport layers, incorporating other stabilizing additives (e.g., Cs⁺), and ensuring proper device encapsulation to provide a physical barrier against moisture and oxygen.

-

Frequently Asked Questions (FAQs)

Q1: What are the primary types of defects in perovskite films that PDHI targets?

Defects in perovskite films can be broadly categorized.[12] The most common and electronically detrimental ones that PDHI helps passivate are:

-

Point Defects: These are zero-dimensional defects at the atomic level.[12]

-

Vacancies: Missing ions from the lattice, such as iodide vacancies (V_I⁺) and lead vacancies (V_Pb²⁻). Halide vacancies are among the most common.[1]

-

Interstitials: Atoms or ions occupying a site that is normally empty.

-

Anti-site Defects: An ion occupying the site of another ion, for example, a Pb²⁺ ion on an I⁻ site (Pb_I).

-

-

Planar Defects (2D):

-

Grain Boundaries: These are the interfaces between adjacent crystallites in a polycrystalline film. They are rich in dangling bonds and undercoordinated ions, making them hotbeds for charge recombination.[13]

-

-

Surface Defects: The top and bottom surfaces of the perovskite film are also prone to a high density of defects due to the termination of the crystal lattice.

PDHI is particularly effective at passivating iodide vacancies and undercoordinated Pb²⁺ ions, which are prevalent at both grain boundaries and surfaces.[3]

Q2: What is the precise chemical mechanism behind PDHI defect passivation?

The passivation mechanism of PDHI is rooted in its bifunctional nature, acting as a Lewis base to neutralize defects that are Lewis acids.

-

Interaction with Undercoordinated Lead: Undercoordinated Pb²⁺ ions (resulting from halide vacancies) are electron-deficient (Lewis acids). The nitrogen atoms in the piperazine ring of PDHI possess lone pairs of electrons, acting as electron donors (Lewis bases). These nitrogen atoms can coordinate with the Pb²⁺ ions, satisfying their coordination shell and passivating the associated electronic trap state.[3]

-

Interaction with Halide Vacancies: The iodide ions (I⁻) from PDHI can fill iodide vacancies in the perovskite lattice, directly healing this common defect.

-

Hydrogen Bonding: The N-H groups in the protonated piperazine cation can form hydrogen bonds with halide ions in the perovskite lattice. This interaction helps to anchor the PDHI molecule at the defect site and can stabilize the crystal structure, particularly at the grain boundaries.[3]

This multi-pronged interaction effectively reduces the density of trap states, leading to decreased non-radiative recombination and improved charge carrier lifetime.[3]

Q3: Is there a universal optimal concentration for PDHI?

There is no single universal concentration; the optimal amount is highly dependent on the specific perovskite composition (e.g., MAPbI₃, FAPbI₃, CsPbI₃, mixed-halide), the solvent system, and the deposition method. However, based on published research, we can provide a general guideline.

| Perovskite System | Reported Optimal PDHI Concentration (molar ratio) | Primary Benefit Noted | Reference |

| FASnI₃ (Tin-based) | ~1% | Suppressed bulk defects, optimized crystalline quality | [3] |

| CsPbI₃ (All-inorganic) | ~3% | Radically enhanced thermal stability | [4] |

| Inverted p-i-n Devices | Applied as a buffer layer (e.g., 1-2 mg/mL solution) | Release of lattice strain, void-free buried interface | [10] |

Recommendation: Always perform a concentration-dependent optimization for your specific experimental system to achieve the best results.

Q4: What is the difference between incorporating PDHI into the bulk precursor versus applying it as a surface/interfacial layer?

These are two distinct passivation strategies that target defects in different locations.[1]

-

Bulk Incorporation (Additive in Precursor):

-

Mechanism: When added directly to the precursor solution, PDHI is present throughout the film formation process. It influences the initial nucleation and growth of the perovskite crystals, aiming to reduce the formation of defects throughout the entire bulk of the film and at grain boundaries.[1][3]

-

Best for: Addressing issues related to high bulk defect density and for controlling crystallization kinetics to achieve larger, more uniform grains.

-

-

Surface/Interfacial Application (Post-treatment or Buffer Layer):

-

Mechanism: This involves depositing a thin layer of PDHI onto the already-formed perovskite film (surface passivation) or onto the substrate before perovskite deposition (interfacial modification).[1][10] This method specifically targets the high concentration of defects that exist at the film's surfaces and interfaces with charge transport layers.[5]

-

Best for: Tackling problems where performance is limited by interfacial recombination, such as in inverted p-i-n architectures where the buried interface is a known source of degradation.[10]

-

Experimental Protocols & Visualizations

Protocol 1: Preparation of Perovskite Precursor with PDHI (Bulk Incorporation)

This protocol is based on a common FAPbI₃ formulation. Adjust precursor amounts for other compositions accordingly.

-

Environment: Perform all steps inside a nitrogen-filled glovebox with low moisture (<0.1 ppm) and oxygen (<0.1 ppm) levels.

-

Precursor Preparation:

-

To a clean vial, add 587 mg of Formamidinium Iodide (FAI) and 1.1 g of Lead (II) Iodide (PbI₂).

-

Add 4 mL of a 4:1 v/v mixture of Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).

-

Scientist's Note: The DMSO is crucial for forming an intermediate phase with PbI₂, which helps control crystallization and improve film quality.[6]

-

-

PDHI Addition (Example for ~1.5 mol%):

-

In a separate vial, dissolve ~11 mg of this compound (PDHI) in a small amount of the prepared solvent mixture.

-

Add this PDHI solution to the main perovskite precursor solution.

-

-

Dissolution: Stir the final solution on a hotplate at 60-70°C for at least 2 hours, or overnight at room temperature, until all components are fully dissolved and the solution is clear yellow.[7]

-

Filtration: Before use, filter the solution through a 0.22 µm PTFE syringe filter to remove any particulates.

Workflow for Perovskite Film Fabrication with PDHI

Caption: PDHI passivating Pb²⁺ and Iodide vacancy defects.

References

- Vertex AI Search. (2026). Optimizing Perovskite Solar Cell Design with this compound.

- ResearchGate. (n.d.). Skillfully Deflected the Question: A Small Amount of Piperazine-1,4-diium Iodide Radically Enhances the Thermal Stability of CsPbI3 Perovskite | Request PDF.

- ResearchGate. (n.d.). Bridging the Buried Interface with this compound Layer for High Performance Inverted Solar Cells | Request PDF.

- RSC Publishing. (2022).

- ResearchGate. (2020). How to prepare a perovskite precursor?.

- PubMed. (2023). Bridging the Buried Interface with this compound Layer for High Performance Inverted Solar Cells.

- RSC Publishing. (2019). Skillfully deflecting the question: a small amount of piperazine-1,4-diium iodide radically enhances the thermal stability of CsPbI3 perovskite.

- ResearchGate. (2024). Methods for Passivating Defects of Perovskite for Inverted Perovskite Solar Cells and Modules.

- Wiley Online Library. (2021). Defect Passivation of Perovskite Films for Highly Efficient and Stable Solar Cells.

- MDPI. (n.d.).

- Journal of Semiconductors. (2023). Defects in perovskite crystals.

- ResearchGate. (n.d.). (PDF) Hot-casting assisted liquid additive engineering for efficient and stable perovskite solar cells.

- ScienceDirect. (2017). The role of grain boundaries in perovskite solar cells.

- UVicSpace. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Skillfully deflecting the question: a small amount of piperazine-1,4-diium iodide radically enhances the thermal stability of CsPbI3 perovskite - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dspace.library.uvic.ca [dspace.library.uvic.ca]

- 9. mdpi.com [mdpi.com]

- 10. Bridging the Buried Interface with this compound Layer for High Performance Inverted Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Review of defect engineering in perovskites for photovoltaic application - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00194B [pubs.rsc.org]

- 13. Strong Grain Boundary Passivation Effect of Coevaporated Dopants Enhances the Photoemission of Lead Halide Perovskites - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Annealing Temperature for Piperazine Dihydriodide (PZDI) Treated Perovskite Films

Welcome to the technical support center for optimizing the annealing of piperazine dihydriodide (PZDI) treated perovskite films. This guide is designed for researchers, scientists, and professionals in the field of perovskite photovoltaics and optoelectronics. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the critical post-treatment annealing step and achieve high-performance, stable perovskite devices.

The Critical Role of Annealing in PZDI-Treated Films

This compound (PZDI) has emerged as a key additive and surface passivating agent in perovskite solar cells, significantly enhancing their efficiency and thermal stability.[1][2] The organic diamine cation in PZDI can effectively passivate surface and bulk defects, reducing non-radiative recombination and improving charge carrier extraction.[1] Furthermore, the incorporation of PZDI can lead to the formation of a 2D Ruddlesden-Popper cap on the 3D perovskite, which contributes to enhanced environmental and thermal resilience.[1][2]

However, the introduction of this surface treatment adds a layer of complexity to the subsequent thermal annealing process. High-temperature annealing is crucial for promoting grain growth, improving crystallinity, and removing residual solvents from the perovskite film.[3] Yet, this process can also induce thermal stress, lead to the formation of defects, and even cause the degradation of the perovskite material itself if not carefully controlled.[3][4] The interplay between the PZDI treatment and the annealing temperature is therefore a critical parameter to optimize for achieving high-quality perovskite films with superior device performance.

This guide will walk you through the nuances of this process, providing both the "how" and the "why" behind each recommendation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the annealing of PZDI-treated perovskite films.

| Issue | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |

| Poor Film Morphology (e.g., pinholes, cracks) | 1. Sub-optimal Annealing Temperature: Too low a temperature may not provide enough energy for grain growth and coalescence. Too high a temperature can induce rapid solvent evaporation and thermal stress.[3] 2. Inadequate PZDI Concentration: An insufficient amount of PZDI may not provide complete surface coverage, leading to non-uniform crystallization. | 1. Optimize Annealing Temperature: Systematically vary the annealing temperature in small increments (e.g., 5-10°C) around a baseline of 100-120°C.[5][6] Characterize the film morphology at each temperature using Scanning Electron Microscopy (SEM). 2. Optimize PZDI Concentration: Titrate the concentration of the PZDI solution used for treatment to ensure uniform surface coverage without excessive buildup. | 1. A systematic temperature screen allows for the identification of the optimal thermal budget that balances solvent removal, grain growth, and minimizing thermal stress. 2. Uniform PZDI coverage promotes homogeneous nucleation and growth of the underlying perovskite grains during annealing. |